molecular formula C11H13Cl2NO B263349 N-(butan-2-yl)-3,5-dichlorobenzamide

N-(butan-2-yl)-3,5-dichlorobenzamide

Cat. No.: B263349
M. Wt: 246.13 g/mol
InChI Key: PKDNDJWHIITRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butan-2-yl)-3,5-dichlorobenzamide (IUPAC: 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide), commonly known as propyzamide (CAS 23950-58-5), is a halogenated aromatic amide derivative with significant herbicidal activity. Structurally, it consists of a 3,5-dichlorobenzoyl group linked to a 2-methylbut-3-yn-2-yl amine moiety (Fig. 1a) . This compound is synthesized via reactions between 3,5-dichlorobenzoyl chloride and 2-amino-2-methylbut-3-yn-1-ol, yielding a purity ≥95% . Its crystal structure (monoclinic, space group P2₁/c) confirms the planar benzamide core and the alkyne-containing substituent, which enhances hydrophobic interactions in agricultural applications . Propyzamide is a selective herbicide effective against grasses in crops like lettuce and alfalfa, with commercial viability due to its low toxicity and high stability in soil .

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-butan-2-yl-3,5-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

PKDNDJWHIITRPR-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzamide Herbicides

RH 315 (N-(1,1-Dimethylpropyl)-3,5-Dichlorobenzamide)

RH 315 shares the 3,5-dichlorobenzamide core but substitutes the alkyne group with a branched alkyl chain (1,1-dimethylpropyl). This modification reduces steric hindrance, improving soil mobility and efficacy against perennial grasses. RH 315 increased alfalfa yields by 20–30% in field trials compared to propyzamide .

N-(1,1-Dimethyl-2-Propynyl)-3,5-Dichlorobenzamide (Propyzamide Variant)

A structural isomer of propyzamide, this compound replaces the butynyl group with a propynyl chain. Despite similar herbicidal activity, its shorter aliphatic tail reduces photostability, limiting its commercial use .

Table 1: Key Herbicidal Benzamides

Compound Substituent Molecular Weight Melting Point (°C) Key Application Reference
Propyzamide 2-Methylbut-3-yn-2-yl 256.13 156.5 Lettuce, alfalfa
RH 315 1,1-Dimethylpropyl 246.12 142–144 Alfalfa, orchardgrass
N-(1,1-Dimethyl-2-propynyl)-3,5-dichlorobenzamide 1,1-Dimethylpropynyl 242.09 148–150 Experimental herbicide

Neuroprotective and Medicinal Benzamides

TTA-P2 and ML218

These Cav3.2 calcium channel inhibitors feature a 3,5-dichlorobenzamide "head" and an aliphatic "tail." Despite structural similarities to propyzamide, their substitution patterns (e.g., fluorinated tails) enable selective binding to neuronal ion channels, showing >90% inhibition in vitro. TTA-P2’s binding pose deviates by ~30° from ML218 due to tail flexibility, highlighting the role of substituent geometry in neuroactivity .

N-(1H-Benzo[d]imidazol-2-yl)-3,5-Dichlorobenzamide (Compound 22)

This derivative replaces the aliphatic chain with a benzimidazole ring, creating an N,O-bidentate ligand. It exhibits neuroprotective effects via mGluR5 modulation, with 69% yield in synthesis and a molecular weight of 306.0 Da .

Table 2: Neuroactive Benzamides

Compound Substituent Molecular Weight Biological Target Activity Reference
TTA-P2 Fluorinated aliphatic tail 348.21 Cav3.2 calcium channel IC₅₀ = 0.3 µM
ML218 Branched alkyl tail 332.18 Cav3.2 calcium channel IC₅₀ = 0.5 µM
Compound 22 Benzimidazole 306.0 mGluR5 receptor Neuroprotective

Insecticidal and Agrochemical Derivatives

N-Substituted Phenylurea-Benzamide Hybrids

Compounds like 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) integrate urea and benzamide moieties. These hybrids demonstrate 80–90% mortality against Aulacaspis tubercularis (white mango scale insect) at 100 ppm, outperforming propyzamide in pesticidal activity .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-Dichloro-2-hydroxybenzamide

This thiazole-containing analog shows dual herbicidal and insecticidal action, with a bromophenyl group enhancing bioavailability. However, its complex synthesis (low yields) limits scalability .

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